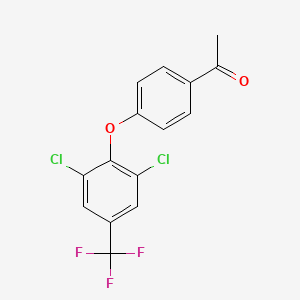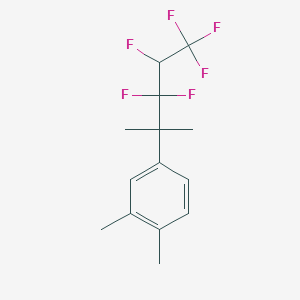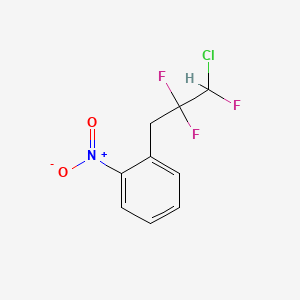![molecular formula C7Cl2F10O2 B6312453 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane CAS No. 1357625-16-1](/img/structure/B6312453.png)
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane (DCDD) is a fluorinated organic compound with a unique spirocyclic structure. It is a highly stable compound that is used in a variety of scientific applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a substrate for various biochemical and physiological processes. DCDD has a number of advantages over other compounds, such as its high thermal stability, low volatility, and low toxicity.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has a number of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a substrate for various biochemical and physiological processes. It has been used as a reagent for the synthesis of a variety of compounds, including fluoroalkenes, fluoroalkynes, and fluoroaromatics. It has also been used as a catalyst for the hydrosilylation of aldehydes, ketones, and carboxylic acids. In addition, 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has been used as a substrate for various biochemical and physiological processes, such as the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of phosphates.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and facilitating the reaction. The compound is also believed to act as an electron-donating species, which can help to increase the reactivity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane are not yet fully understood. However, it has been shown to inhibit the growth of certain types of bacteria, such as Escherichia coli and Pseudomonas aeruginosa. In addition, it has been shown to inhibit the growth of certain types of fungi, such as Aspergillus niger and Candida albicans. It has also been shown to inhibit the growth of certain types of viruses, such as Herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has a number of advantages for lab experiments, including its high thermal stability, low volatility, and low toxicity. Additionally, it is relatively easy to synthesize and is generally available in high purity. However, it is important to note that 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is a highly reactive compound and can be hazardous if not handled properly. Therefore, it is important to take appropriate safety precautions when working with 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane research. One potential direction is the development of new synthetic methods for the preparation of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane and its derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane. Further research is also needed to explore the potential applications of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in various fields, such as medicine and materials science. Finally, further research is needed to explore the potential of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane as a catalyst for various reactions.
Synthesemethoden
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane can be synthesized using a variety of methods, including electrochemical, photochemical, and thermal methods. The most commonly used method is the electrochemical method, which involves the oxidation of 2,3-dichloro-1,4-dioxane with a suitable oxidizing agent, such as potassium permanganate. The reaction is typically carried out in an aqueous solution at a pH of 7.5-8.5. The reaction yields 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in relatively high yields (up to 95%).
Eigenschaften
IUPAC Name |
2,3-dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F10O2/c8-6(18)7(9,19)21-5(20-6)3(14,15)1(10,11)2(12,13)4(5,16)17 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWKNIYBWQGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














